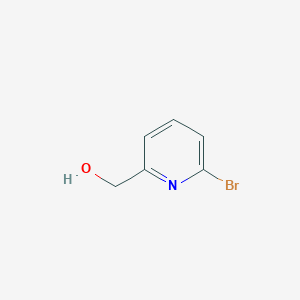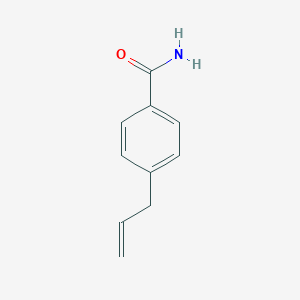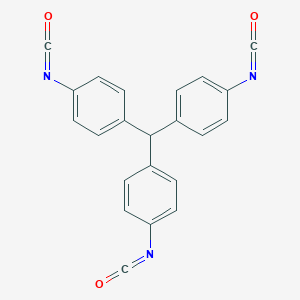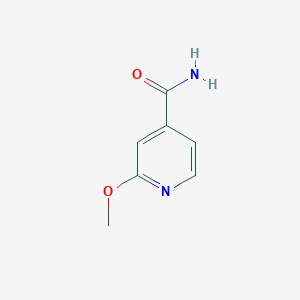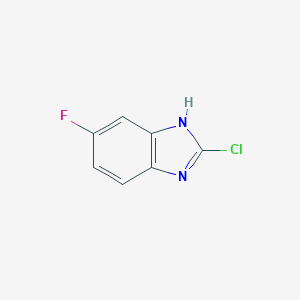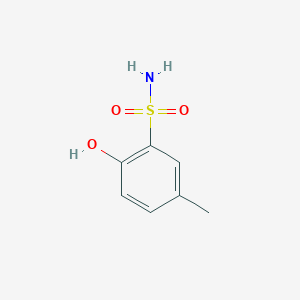
2-Hydroxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methylbenzenesulfonamide, also known as Methylsulfanylmethyl-5-hydroxybenzenesulfonamide or MSH, is a chemical compound that has been used in various scientific research studies. It is a sulfonamide derivative that has been shown to have potential therapeutic effects in several biological systems.
Mecanismo De Acción
The mechanism of action of MSH is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. MSH also inhibits the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
MSH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. MSH has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MSH in lab experiments is that it is relatively easy to synthesize and purify. It also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several future directions for research on MSH. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MSH in these conditions. Another area of interest is its potential use in treating inflammatory bowel disease (IBD). MSH has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Finally, MSH has been shown to have anti-tumor effects, and further studies are needed to determine its potential use in cancer treatment.
Conclusion:
In conclusion, MSH is a sulfonamide derivative that has potential therapeutic effects in several biological systems. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to determine its optimal use in different biological systems.
Métodos De Síntesis
The synthesis of MSH can be achieved through the reaction of 2-hydroxy-5-methylbenzenesulfonyl chloride with methylamine. This reaction leads to the formation of 2-Hydroxy-5-methylbenzenesulfonamideylmethyl-5-hydroxybenzenesulfonamide, which can be further purified through recrystallization. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
MSH has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19801-43-5 |
|---|---|
Nombre del producto |
2-Hydroxy-5-methylbenzenesulfonamide |
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clave InChI |
NKJWGBDYMKUCMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
SMILES canónico |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
Sinónimos |
Benzenesulfonamide, 2-hydroxy-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
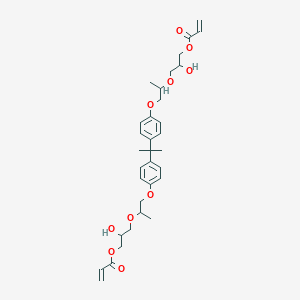


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
